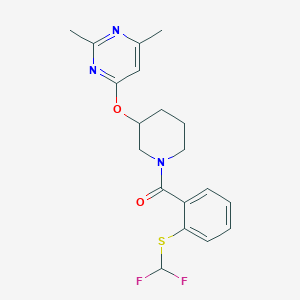
(2-((Difluoromethyl)thio)phenyl)(3-((2,6-dimethylpyrimidin-4-yl)oxy)piperidin-1-yl)methanone
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Molecular Structure Analysis
The molecular formula of this compound is C19H21F2N3O2S, and its molecular weight is 393.45. The presence of multiple rings in the structure suggests that it could exhibit interesting stereochemistry.Chemical Reactions Analysis
The compound contains several functional groups that could potentially undergo various chemical reactions. For example, the difluoromethylthio group could potentially undergo nucleophilic substitution reactions, and the methanone group could potentially be involved in condensation reactions .Wissenschaftliche Forschungsanwendungen
Synthesis and Antimicrobial Activity
Compounds featuring difluoromethyl groups and piperidinyl methanones have been synthesized and evaluated for their antimicrobial properties. For instance, Mallesha and Mohana (2014) reported on the synthesis and in vitro antimicrobial activity of 2,4-difluorophenyl (piperidin-4-yl)methanone oxime derivatives. These compounds showed significant activity against certain bacterial and fungal strains, highlighting their potential in developing new antimicrobial agents Mallesha & Mohana, 2014.
Structural and Theoretical Studies
Karthik et al. (2021) conducted thermal, optical, etching, structural studies, and theoretical calculations on a compound synthesized from 2,4-difluorophenyl(piperidin-4-yl)methanone oxime, demonstrating the structural versatility and potential for various scientific applications of such compounds Karthik et al., 2021.
Pharmacokinetics and Metabolism
Research on difluoropyrrolidinyl and pyrimidinyl substituted compounds has also explored their pharmacokinetics and metabolism. Sharma et al. (2012) examined a dipeptidyl peptidase IV inhibitor with a related structure, providing insights into its elimination pathways and metabolic transformations, which could inform the development of therapeutic agents Sharma et al., 2012.
Complex Formation and Stability
Pod'yachev et al. (1994) studied the complex formation and stability of 4,6-dimethyl-2-(1H)-pyrimidinone derivatives, which share the pyrimidinyl moiety with the queried compound. Their research into the coordination chemistry and stability constants of these complexes can guide the design of new materials and pharmaceuticals Pod'yachev et al., 1994.
Eigenschaften
IUPAC Name |
[2-(difluoromethylsulfanyl)phenyl]-[3-(2,6-dimethylpyrimidin-4-yl)oxypiperidin-1-yl]methanone |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H21F2N3O2S/c1-12-10-17(23-13(2)22-12)26-14-6-5-9-24(11-14)18(25)15-7-3-4-8-16(15)27-19(20)21/h3-4,7-8,10,14,19H,5-6,9,11H2,1-2H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CWEDBAUGXKUYKO-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NC(=N1)C)OC2CCCN(C2)C(=O)C3=CC=CC=C3SC(F)F |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H21F2N3O2S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
393.5 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

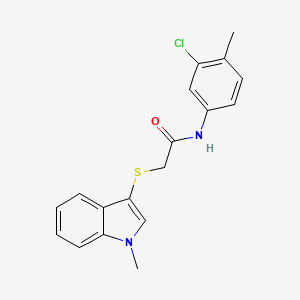
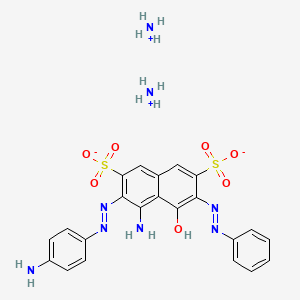
![1-(Octahydrobenzo[b][1,4]dioxin-6-yl)-3-phenethylurea](/img/structure/B2386041.png)

![6-[(3S)-3-Aminopyrrolidin-1-yl]-3-methyl-1H-pyrimidine-2,4-dione;hydrochloride](/img/structure/B2386044.png)

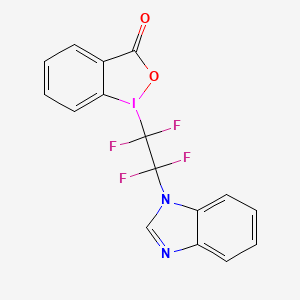
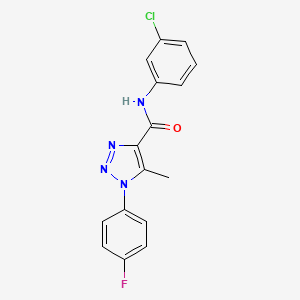

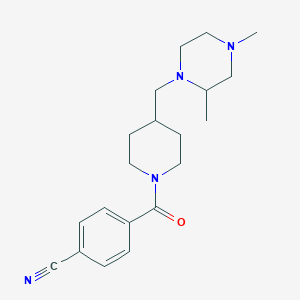

![(Z)-ethyl 2-(4,6-difluoro-2-((3-methoxy-1-methyl-1H-pyrazole-4-carbonyl)imino)benzo[d]thiazol-3(2H)-yl)acetate](/img/structure/B2386054.png)

